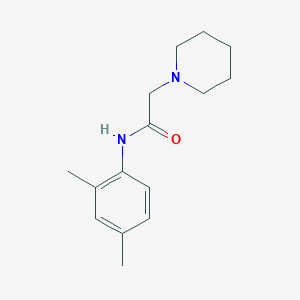

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide

Description

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C15H22N2O/c1-12-6-7-14(13(2)10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |

InChI Key |

QVLVWAPNNHZUCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and piperidine.

Acylation Reaction: The 2,4-dimethylphenylamine undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.

Nucleophilic Substitution: The N-(2,4-dimethylphenyl)chloroacetamide is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide serves as a building block in organic synthesis, facilitating the creation of new compounds with potential biological activity. The dimethylphenyl group enhances lipophilicity, while the piperidinyl group contributes to receptor interactions, and the pyrimidine derivative is potentially involved in enzyme inhibition. Palladium-catalyzed cross-coupling reactions can couple the dimethylphenyl group to the pyrimidine ring.

Biology It is explored as a biochemical probe to study cellular processes and molecular interactions. The compound's biological activity is attributed to its interaction with specific molecular targets, modulating the activity of enzymes or receptors involved in cellular processes like inflammation and neuroprotection.

Medicine N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. It may inhibit enzymes linked to inflammatory pathways or interact with neurotransmitter receptors, influencing pain perception and neuronal growth.

Industry It is utilized in developing new materials like polymers and coatings due to its unique chemical properties.

Pharmacological Properties

Neuroprotective Effects Research indicates it may promote neuronal growth and vascularization, suggesting potential applications in treating central nervous system disorders such as traumatic brain injury and ischemic heart disease. A study showed the compound's potential in promoting neuronal survival and reducing apoptosis in neuronal cell cultures exposed to neurotoxic agents, with significant increases in cell viability compared to control groups.

Analgesic Properties There is evidence suggesting it may act as an analgesic, potentially offering a novel approach to pain management with fewer side effects compared to traditional medications. In animal models, the compound demonstrated a notable reduction in pain responses compared to baseline measurements, highlighting its potential as an analgesic agent.

Anti-inflammatory Activity The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. It may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and assessed for anticonvulsant activity in animal models of epilepsy . These molecules, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, were synthesized via alkylation reactions . Initial anticonvulsant screening involved maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and/or rats, with additional testing in the psychomotor seizures (6-Hz model) and rotarod test for acute neurological toxicity . Several compounds showed activity in the MES seizures, particularly 3-(trifluoromethyl)anilide derivatives, and some were active in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy . Compound 20 was observed as a moderate binder to neuronal voltage-sensitive sodium channels (site 2) in in vitro studies .

N-substituted acetamide derivatives

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with pain receptors to exert analgesic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions on the phenyl ring, the nature of the amine group, or additional functional groups. These variations significantly impact physicochemical properties such as solubility, stability, and binding affinity.

Table 1: Structural and Spectral Comparison of Selected Analogs

*Note: SO₂ peaks are absent in the target compound but present in sulfonamide analogs (e.g., 3i–3k) .

Key Observations :

- Amine Group: Replacing piperidine with diethylamino (e.g., in ) reduces molecular weight (234.34 vs. ~275 g/mol for the target compound) and alters lipophilicity, which may affect blood-brain barrier penetration .

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Antimicrobial Activity : Sulfonamide analogs (3i–3k) show that methyl group positioning influences microbial inhibition. The 2,4-dimethylphenyl variant (3j) exhibits balanced lipophilicity and steric bulk, enhancing membrane penetration .

- Anticancer Potential: The 2,4-dimethylphenyl moiety in compound 2a stabilizes interactions with MDM2/p53 proteins, a critical pathway in cancer therapy .

- Herbicidal Activity: WH7’s 2,4-chlorophenoxy group mirrors the 2,4-dimethylphenyl group’s spatial arrangement, suggesting that substituent position drives target specificity .

Key Observations :

Biological Activity

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring attached to an acetamide moiety, with a dimethylphenyl group influencing its pharmacological properties. The synthesis typically involves the reaction of 2-(piperidin-1-yl)acetamide with 2,4-dimethylphenyl isocyanate or similar derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

- Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant properties, similar to other derivatives in the piperidine class. These compounds have demonstrated efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole tests .

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in tumor cells .

2. Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. Studies have shown that certain piperidine derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting a potential role in treating infections .

3. Neuroprotective Effects

Given its AChE inhibitory action, this compound may offer neuroprotective benefits in neurodegenerative diseases. Research highlights the importance of piperidine derivatives in enhancing cognitive function through cholinergic modulation .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.